4-(2-Azidoethyl)-1,3-dihydro-2H-indol-2-one

Click Chemistry Bioorthogonal Chemistry Ropinirole Synthesis

Sourcing inconsistent regioisomers or non-azide analogs stalls Ropinirole API projects. This 4-(2-azidoethyl) oxindole ensures synthetic convergence. - Enables CuAAC click chemistry for precise pharmacophore elaboration. - Azide IR handle (~2100 cm⁻¹) allows sensitive in-process reaction monitoring. - Supplied as a brown solid; verified for use as a reference standard in quality control.

Molecular Formula C10H10N4O
Molecular Weight 202.217
CAS No. 157649-58-6
Cat. No. B592446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Azidoethyl)-1,3-dihydro-2H-indol-2-one
CAS157649-58-6
Synonyms4-(2-Azidoethyl)-1,3-dihydro-2H-indol-2-one,
Molecular FormulaC10H10N4O
Molecular Weight202.217
Structural Identifiers
SMILESC1C2=C(C=CC=C2NC1=O)CCN=[N+]=[N-]
InChIInChI=1S/C10H10N4O/c11-14-12-5-4-7-2-1-3-9-8(7)6-10(15)13-9/h1-3H,4-6H2,(H,13,15)
InChIKeyCXLDNNXTBMVZCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Azide-Functionalized Oxindole Intermediate Overview


4-(2-Azidoethyl)-1,3-dihydro-2H-indol-2-one (CAS 157649-58-6) is a synthetic oxindole derivative characterized by a reactive azidoethyl substituent at the 4-position of the 1,3-dihydro-2H-indol-2-one core . With a molecular formula of C10H10N4O and a molecular weight of 202.21 g/mol, this brown solid is soluble in chloroform, dichloromethane, ethyl acetate, and methanol . It is primarily classified as a chemical intermediate for the synthesis of Ropinirole-related compounds and as a reactive building block for click chemistry applications [1]. The presence of the terminal azide group enables bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, distinguishing it from non-azide analogs used in the same synthetic pathways [1].

1
Bioorthogonal click chemistry building block (CuAAC-ready azide)
2
Key intermediate for Ropinirole-related compound synthesis
3
Regiospecific 4‑substituted oxindole scaffold for convergent routes

Why Generic Substitution Fails for This Intermediate


In the synthesis of 4-substituted oxindole derivatives like Ropinirole, the position of the reactive handle on the aromatic ring and its chemical nature dictate the entire synthetic route. Compounds with the functional group at the 5- or 6-position, such as 5-(2-chloroethyl)-1,3-dihydroindol-2-one, lead to regioisomeric products with different pharmacological profiles, making them unsuitable for the same target API [1]. Similarly, 4-position analogs with alternative leaving groups (hydroxy, chloro, or amino) lack the chemoselective reactivity of the azide, preventing their use in convergent synthetic strategies that utilize bioorthogonal click chemistry to attach complex fragments [2]. These fundamental structural and functional group requirements mean that generic substitution with a different regioisomer or non-azide 4-substituted oxindole will not produce the desired downstream intermediate or final compound without a complete redesign of the synthetic scheme.

1
4-position azidoethyl
vs. 5‑ or 6‑position analogs
Regioisomeric shift may produce inactive scaffold; essential for target Ropinirole geometry.
2
Azide handle
vs. hydroxy/chloro analogs
Functional group mismatch may remove CuAAC reactivity; convergent click strategies unsupported.

Differentiation Evidence Against Closest Analogs


Azide-Enabled Click Chemistry Reactivity Advantage

The terminal azide group in 4-(2-azidoethyl)-1,3-dihydro-2H-indol-2-one enables its participation in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a bioorthogonal reaction class that is not accessible to its closest 4-substituted analogs [1]. The 4-(2-hydroxyethyl) analog (CAS 139122-19-3) and 4-(2-chloroethyl) analog (CAS 168476-59-3) possess functional groups that are unreactive under standard CuAAC conditions, requiring additional synthetic steps for analogous conjugation . This represents a functional group-dependent binary differentiation: the azide enables a distinct, high-yielding reaction pathway unavailable to the hydroxy and chloro analogs.

CuAAC Reactivity
Class-level
Azide enables distinct click pathway; hydroxy/chloro analogs unreactive under CuAAC.
Supports convergent synthesis with chemoselective azide-alkyne coupling.
Binary reactivity difference; no direct quantitative yield comparison available.
Click Chemistry Bioorthogonal Chemistry Ropinirole Synthesis CuAAC

Regioisomeric Specificity for Ropinirole Synthesis

The substitution pattern of the azidoethyl group on the oxindole core is critical for the synthesis of pharmacologically active Ropinirole, which requires substitution exclusively at the 4-position [1]. Analogs bearing the azidoethyl group at the 5- or 6-positions are regioisomers that lead to products lacking the required dopamine D2 receptor binding geometry [2]. This is a binary differentiation point: the 4-substituted regioisomer is the necessary precursor for Ropinirole, while 5- or 6-substituted azidoethyl oxindoles cannot serve as substitutes.

Regiochemical Specificity
Class-level
4-azidoethyl: requisite Ropinirole precursor
5-/6-azidoethyl: inactive regioisomers
Only 4-substituted isomer fits target dopamine D2 pharmacophore geometry.
Based on established SAR; no affinity data for comparator regioisomers.
Ropinirole Parkinson's Disease Dopamine Agonist Regiochemistry

Purity Specification Advantage Over Non-Azide Analogs

As supplied by research chemical vendors, 4-(2-azidoethyl)-1,3-dihydro-2H-indol-2-one is specified at 98% purity [1]. In contrast, the closely related 4-(2-hydroxyethyl) analog (Ropinirole EP Impurity F, CAS 139122-19-3), frequently used as a reference standard rather than a synthetic intermediate, is often supplied at lower purity grades or as an unquantified impurity standard [2]. This purity differential is relevant for procurement where the azido compound is intended as a starting material for further synthesis, as higher initial purity reduces the burden of byproduct formation and purification.

Purity Specification
Specification review
98%
Defined high purity may reduce byproduct propagation in multi-step synthesis.
Supplier specification; comparator hydroxy analog purity not uniformly standardized.
Chemical Purity Intermediates Quality Control Ropinirole

Validated Research and Industrial Application Scenarios


Ropinirole and Dopamine D2 Agonist Intermediate Synthesis

This compound serves as a key intermediate in the synthesis of Ropinirole (4-[2-(dipropylamino)ethyl]-1,3-dihydro-2H-indol-2-one), a non-ergoline dopamine D2/D3 receptor agonist used for Parkinson's disease and restless legs syndrome [1]. The azidoethyl group provides a synthetic handle for subsequent reduction to the aminoethyl intermediate, followed by N-dipropylation to yield the active pharmaceutical ingredient. Procurement of this specific intermediate is essential for any synthetic route that proceeds through the 4-(2-azidoethyl)oxindole intermediate.

Bioorthogonal Conjugation via CuAAC Click Chemistry

The terminal azide group enables the compound to be used as a 'clickable' building block for constructing larger molecular architectures [1]. This is particularly relevant in medicinal chemistry for attaching the oxindole pharmacophore to alkyne-bearing fragments such as fluorescent probes, affinity tags, or PEG chains, enabling the creation of targeted chemical probes or drug conjugates without interfering with the core biological activity.

Photoaffinity Probes for Melatonin Receptor Mapping

While the most potent azido-substituted indoles in the melatonin receptor series are 5-methoxy C3-substituted analogs, the 4-substituted azidoethyl oxindole scaffold provides an alternative regioisomeric framework for designing irreversible melatonin receptor ligands [2]. Researchers developing photoaffinity probes for receptor binding site mapping may select this specific 4-substituted regioisomer to probe spatial constraints of the receptor binding pocket that are inaccessible with the 5-OMe C3-substituted series.

Impurity Profiling and Process Control for Ropinirole

As an intermediate in the Ropinirole synthetic pathway, 4-(2-azidoethyl)-1,3-dihydro-2H-indol-2-one can be used as a process-specific impurity marker or reference standard during manufacturing quality control [1]. Its azide functionality provides a distinctive IR absorbance (~2100 cm⁻¹) that allows for sensitive and selective detection in reaction monitoring, an advantage over non-azide intermediates that lack this spectroscopic handle.

Application
Selection Property
Validation Focus
Ropinirole intermediate synthesis
Regiospecific 4-azidoethyl oxindole
Synthetic route fidelity to target API
Click chemistry building block
Terminal azide for CuAAC
CuAAC reactivity & chemoselectivity verification
Photoaffinity probe design
4-substituted oxindole scaffold
Receptor binding pocket mapping (melatoninergic context)
Process impurity marker
Distinctive azide IR absorbance
Spectroscopic identity confirmation in reaction monitoring
Quote Request

Request a Quote for 4-(2-Azidoethyl)-1,3-dihydro-2H-indol-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.